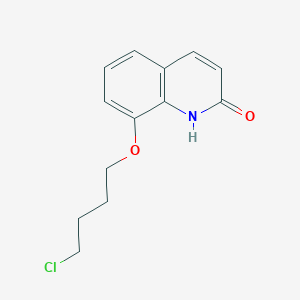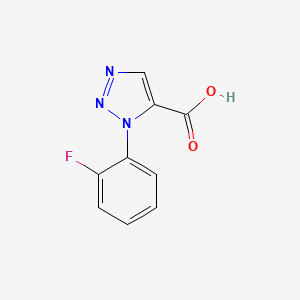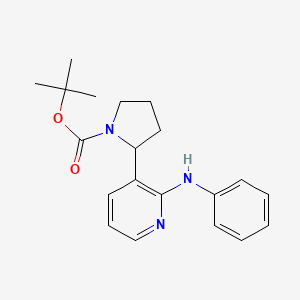
tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyridinecarboxylic acids and derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Attachment of the Phenylamino Group: The phenylamino group is attached through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylamino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate: A compound with a similar structure but different functional groups.
tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate: Another related compound with a different substitution pattern.
Uniqueness:
- The presence of both the pyrrolidine and pyridine rings, along with the phenylamino group, makes tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate unique in its chemical properties and potential applications.
- Its ability to undergo various chemical reactions and its potential bioactivity distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-anilinopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3,(H,21,22) |
InChI Key |
RNFNCEZSJNSVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


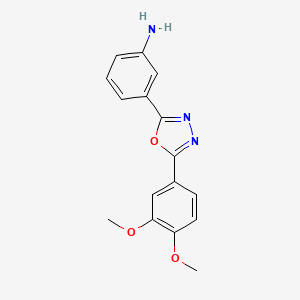
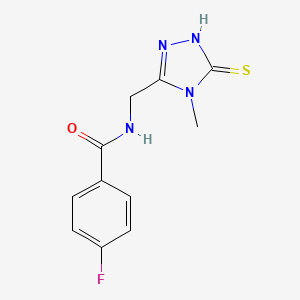

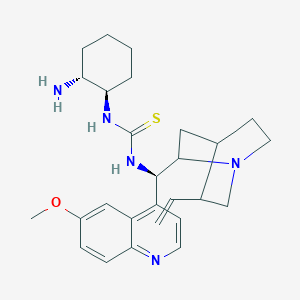
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
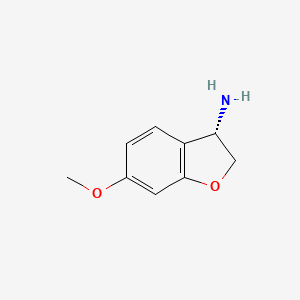
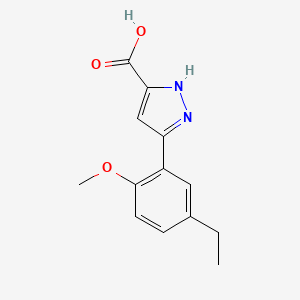
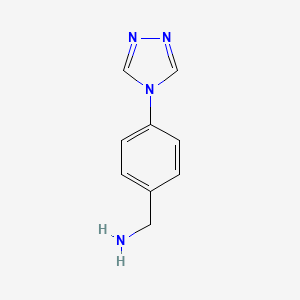
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

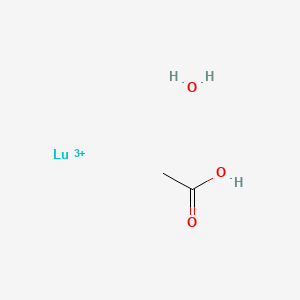
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
